3'-Aminobiphenyl-4-carboxylic acid methyl ester hydrochloride
CAS No.: 811842-45-2
Cat. No.: VC7647504
Molecular Formula: C14H14ClNO2
Molecular Weight: 263.72
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 811842-45-2 |
---|---|
Molecular Formula | C14H14ClNO2 |
Molecular Weight | 263.72 |
IUPAC Name | methyl 4-(3-aminophenyl)benzoate;hydrochloride |
Standard InChI | InChI=1S/C14H13NO2.ClH/c1-17-14(16)11-7-5-10(6-8-11)12-3-2-4-13(15)9-12;/h2-9H,15H2,1H3;1H |
Standard InChI Key | GIVZTLBWWSXCBE-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)N.Cl |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is methyl 4-(3-aminophenyl)-2-methylbenzoate hydrochloride, reflecting its biphenyl core substituted with an amino group at the 3' position, a methyl ester at the 4-position, and a hydrochloride counterion . Its molecular formula is C₁₅H₁₆ClNO₂, derived from the parent amine (C₁₅H₁₅NO₂) with the addition of hydrochloric acid (HCl) . The molecular weight is 277.74 g/mol, consistent with analogous hydrochlorides of biphenyl esters .
Structural Features
The compound features a biphenyl backbone with critical functional groups:
-
A methyl ester (–COOCH₃) at the 4-position of the first benzene ring.
-
A primary amine (–NH₂) at the 3' position of the second benzene ring.
-
A hydrochloride salt formation at the amine group, enhancing solubility and stability .
The 2D and 3D conformers available in PubChem highlight planarity in the biphenyl system, with slight torsion angles due to steric interactions between substituents .
Synthesis and Reaction Pathways
Catalytic Hydrogenation of Nitro Precursors
A validated synthesis route involves the reduction of a nitro intermediate. For example, 4'-nitro-biphenyl-3-carboxylic acid methyl ester undergoes hydrogenation using 10% palladium on activated carbon under 1551.49 Torr hydrogen pressure in ethyl acetate, yielding the target amine in quantitative yields . The reaction equation is:
Subsequent treatment with hydrochloric acid produces the hydrochloride salt .
Physicochemical Properties
Spectral Data
Solubility and Stability
The hydrochloride salt exhibits enhanced water solubility (>50 mg/mL) compared to the free base. It is stable under inert atmospheres but may decompose upon prolonged exposure to moisture or light .
Applications in Organic Chemistry
Pharmaceutical Intermediates
This compound serves as a precursor to kinase inhibitors and GPCR modulators, leveraging its aromatic amine for hydrogen bonding and π-stacking interactions .
Catalysis
Derivatives functionalized with aminobiphenyl moieties (e.g., APhos Pd G3) are employed in Suzuki-Miyaura cross-coupling reactions, demonstrating high catalytic activity .
Comparative Analysis of Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume